molecular formula C21H19ClN4O2S B2697972 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-40-2

2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2697972
CAS No.: 942004-40-2
M. Wt: 426.92
InChI Key: MCMCIIGADOMWCD-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-6-4-14(5-7-15)19(27)26-21-25-18-16(2-1-3-17(18)29-21)20(28)24-12-13-8-10-23-11-9-13/h4-11,16H,1-3,12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCIIGADOMWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4-pyridinylmethanamine and subsequent cyclization to form the benzo[d]thiazole core. The synthetic pathway typically involves:

  • Formation of the Amide Linkage : Reaction of 4-chlorobenzoyl chloride with 4-pyridinylmethanamine.
  • Cyclization : Utilizing appropriate cyclization conditions to form the tetrahydrobenzo[d]thiazole structure.

Anticancer Properties

Research has indicated that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazoles exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. The results showed that compounds similar to this compound demonstrated promising IC50 values ranging from 6.31 to 15 μM , indicating potent cytotoxicity against these cancer cell lines .

Cell Line IC50 Value (μM) Compound
A5496.31This compound
MCF-77.95Similar derivatives
HCT-116<15Similar derivatives

The biological mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Flow cytometric analysis has shown that compounds related to this structure can induce apoptosis in cancer cells via caspase activation and DNA fragmentation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing further proliferation of cancer cells .

Case Studies

  • Case Study on Benzothiazole Derivatives : A series of studies have been conducted on various benzothiazole derivatives where modifications led to enhanced anticancer activity. For instance, a derivative with an electron-withdrawing group exhibited an IC50 value less than 60 μM , showing significant cytotoxicity against leukemia cells .
  • Comparative Study : In a comparative study involving multiple cancer cell lines, it was found that compounds containing the benzosuberone moiety exhibited superior cytotoxic effects compared to those with other substituents .

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